molecular formula C18H17N3O4 B2963415 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886158-71-0

4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No. B2963415
CAS RN: 886158-71-0
M. Wt: 339.351
InChI Key: IKLVGBXRPADQPG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule likely to have multiple functional groups including an amino group, a nitro group, and a phenyl group. It seems to be a derivative of quinolin, a class of organic compounds that are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various building blocks and catalysts. For instance, new pyridine derivatives were synthesized starting from 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . Another study synthesized a series of compounds using 4-(oxiran-2-ylmethoxy)-9H-carbazole and p-amino acetophenone as starting materials .

Scientific Research Applications

Fluorescence Properties and Molecular Probing

Fluorescence Applications : The fluorescence properties of some derivatives similar to 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for potential use as molecular fluorescent probes. These compounds, including those with substituted amino groups, have shown promise in binding to biomolecules, making them suitable for applications in biological imaging and molecular diagnostics (Motyka et al., 2011).

Cytotoxic Activity for Cancer Research

Anticancer Applications : Another area of research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which includes structures analogous to the compound . These derivatives have been assessed for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy. The fluorescent properties of these compounds also facilitate their use in tracking and studying cancer cells (Kadrić et al., 2014).

Chemical Synthesis and Medicinal Chemistry

Chemical Synthesis : Research into the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides showcases the versatility of these compounds. With various substitutions, these derivatives exhibit potential as anticancer agents and have unique fluorescent properties, making them valuable in medicinal chemistry and drug discovery processes (Funk et al., 2015).

Corrosion Inhibition

Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. Such applications are crucial in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Verma et al., 2015).

properties

IUPAC Name

4-(2-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)11-19-16-14-9-5-6-10-15(14)20(13-7-3-2-4-8-13)18(23)17(16)21(24)25/h2-10,12,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVGBXRPADQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

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